2-(2-Hydroxycyclopentyl)-2-methylpropanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)-2-methylpropanal |
InChI |
InChI=1S/C9H16O2/c1-9(2,6-10)7-4-3-5-8(7)11/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
RBVVUSUCCDRGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1CCCC1O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 2 Hydroxycyclopentyl 2 Methylpropanal
Development of De Novo Synthetic Routes
The de novo synthesis of 2-(2-hydroxycyclopentyl)-2-methylpropanal necessitates the formation of the cyclopentane (B165970) ring and the installation of the hydroxy and 2-methylpropanal substituents with defined stereochemistry. Modern synthetic methods, including multi-component coupling reactions and cascade processes, offer elegant and efficient solutions for the construction of such complex carbocyclic frameworks.
Multi-Component Coupling Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly desirable for their atom and step economy. While a direct MCR for the synthesis of this compound has not been reported, the principles of MCRs can be applied to construct key intermediates. For instance, a convergent approach could involve the coupling of a cyclopentene (B43876) precursor, a source of the formyl group, and a methyl group donor.
A hypothetical MCR approach could be envisioned starting from simpler building blocks. The development of novel MCRs often relies on the discovery of new reaction pathways and compatible catalyst systems.
Cascade and Domino Processes
Cascade reactions, also known as domino or tandem reactions, are powerful tools for the rapid assembly of complex molecular architectures from simple precursors in a single operation. oregonstate.edu These processes involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next.
For the synthesis of the target molecule, an organocatalytic cascade reaction could be a promising strategy. For example, a Michael addition of a nucleophile to a cyclopentenone derivative could initiate a cascade sequence. An O-TMS-protected diphenylprolinol-catalyzed cascade double Michael addition of α,β-unsaturated aldehydes with a β-keto ester has been shown to produce polysubstituted cyclopentanones with excellent enantioselectivity, forming four contiguous stereocenters in one step. nih.govacs.org Such a strategy could be adapted to build a highly functionalized cyclopentanone (B42830) precursor, which could then be further elaborated to the target molecule.
The key advantage of cascade reactions lies in their ability to generate molecular complexity efficiently, often with high stereocontrol, by minimizing purification steps and reducing waste.
Stereocontrolled Synthesis of the Cyclopentyl and Propanal Moieties
The control of stereochemistry is paramount in the synthesis of this compound, which contains at least two stereocenters. Both diastereoselective and enantioselective methods are crucial for accessing specific stereoisomers.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of the target molecule, this involves controlling the cis or trans relationship between the hydroxyl group and the 2-methylpropanal substituent on the cyclopentane ring.
One potential diastereoselective strategy involves the conjugate addition of a suitable nucleophile to a chiral cyclopentenone precursor. The stereochemical outcome of such additions can often be directed by the existing stereocenter(s) in the starting material or by the use of chiral reagents or catalysts. For instance, the aza-Michael reaction of anilines to cyclopentenones has been shown to proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding between a tertiary alcohol and the incoming nucleophile. worktribe.comdurham.ac.uk This principle could be extended to the addition of carbon nucleophiles.
Another approach could involve the stereoselective reduction of a 2-substituted cyclopentanone precursor. The choice of reducing agent and the steric environment around the carbonyl group can significantly influence the diastereoselectivity of the resulting alcohol.
| Precursor Type | Reaction Type | Key Features | Potential Outcome for Target Synthesis |
| Chiral Cyclopentenone | Conjugate Addition | Substrate-controlled or catalyst-controlled diastereoselectivity. | Formation of a 2-substituted cyclopentanone with controlled relative stereochemistry. |
| 2-Substituted Cyclopentanone | Ketone Reduction | Reagent-controlled diastereoselectivity (e.g., using bulky or chelating reducing agents). | Formation of the desired diastereomer of the 2-(2-hydroxycyclopentyl) moiety. |
Enantioselective Catalysis
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules in an enantiomerically pure form. Organocatalysis, in particular, has emerged as a robust platform for a wide range of asymmetric transformations. researchgate.net
Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. For the synthesis of the cyclopentyl core of the target molecule, several organocatalytic strategies could be envisioned.
A prominent approach is the asymmetric Michael addition to α,β-unsaturated ketones. The use of chiral secondary amine catalysts, such as prolinol derivatives, can facilitate the enantioselective addition of various nucleophiles to cyclopentenone. nih.govacs.org This would establish the stereocenter at the 3-position of the resulting cyclopentanone. Subsequent functionalization at the 2-position would then need to be performed with stereocontrol.
Alternatively, an organocatalytic domino Michael/α-alkylation reaction between enals and non-stabilized alkyl halides has been developed for the synthesis of 1,2,3-trisubstituted cyclopentane carbaldehydes with high diastereo- and enantioselectivities. researchgate.net This type of reaction is particularly relevant as it directly installs a carbaldehyde group and creates multiple stereocenters on the cyclopentane ring in a single step.
The table below summarizes some relevant organocatalytic methods for the enantioselective synthesis of cyclopentane derivatives.
| Catalytic Method | Substrates | Product Type | Reported Stereoselectivity | Relevance to Target Synthesis |
| Double Michael Addition nih.govacs.org | α,β-Unsaturated aldehydes, β-Keto esters | Polysubstituted cyclopentanones | Excellent enantioselectivity | Provides a highly functionalized cyclopentanone core. |
| Michael/α-Alkylation researchgate.net | Enals, 1-Bromo-3-nitropropane | Trisubstituted cyclopentane carbaldehydes | High diastereo- and enantioselectivity | Directly introduces the aldehyde functionality and sets up the cyclopentane core. |
| Desymmetrization of Cyclopentene-1,3-diones rsc.org | Cyclopentene-1,3-diones, Hydrazones | Chiral cyclopentane-1,3-diones | Excellent diastereo- and high enantioselectivity | Offers a route to chiral cyclopentanone precursors. |
The successful synthesis of this compound would likely involve a multi-step sequence combining some of the powerful synthetic methodologies discussed. Future research in this area will likely focus on the development of novel cascade reactions or multi-component strategies that can construct this complex molecule with even greater efficiency and stereocontrol.
Transition-Metal Catalysis
The synthesis of γ-hydroxy aldehydes like this compound can be approached through several transition-metal catalyzed pathways. A prominent strategy is hydroacylation, which involves the activation of an aldehyde's C-H bond and its subsequent addition across a carbon-carbon multiple bond. nih.gov
Intramolecular Hydroacylation: A key approach involves the intramolecular hydroacylation of an unsaturated aldehyde precursor. For instance, a molecule containing a 4-cyclopentenyl-substituted aldehyde could be cyclized using a suitable catalyst. Rhodium(I) complexes, particularly with bidentate phosphine (B1218219) ligands, have been extensively studied for such transformations. nih.govlookchem.com These catalysts operate through a cycle involving oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkene into the Rh-H or Rh-acyl bond, and finally reductive elimination to yield the cyclic product. A significant challenge in hydroacylation is the competing decarbonylation pathway, which can deactivate the catalyst. nih.govlookchem.com The choice of ligand is crucial to favor the desired hydroacylation pathway.
Intermolecular Hydroacylation and Related Couplings: While less direct for this specific target, intermolecular strategies can also be envisioned. Rhodium- and Cobalt-catalyzed hydroacylations can couple aldehydes with dienes to form unsaturated ketones, which could then be further elaborated. nih.govnih.gov For example, cobalt catalysts can convert dienes and aromatic aldehydes into β,γ-unsaturated ketones with high stereoselectivity. nih.gov Another potential route is the chromium-catalyzed addition of a masked homoenolate nucleophile to an aldehyde, which provides access to γ-hydroxy carbonyl compounds. organic-chemistry.org
The following table summarizes representative transition-metal systems applicable to hydroacylation reactions, which could be adapted for the synthesis of the target compound or its analogs.
| Catalyst System | Ligand Type | Substrate Scope | Key Features & Challenges |
| [Rh(diphosphine)]+ | Bulky, electron-rich bidentate phosphines (e.g., dcpp) | Aliphatic aldehydes, α-keto amides, isatins | High activity and chemoselectivity; mitigates decarbonylation. nih.govlookchem.com |
| Co(I)/Co(II) complexes | Phosphine or N-heterocyclic carbene (NHC) | Dienes, aryl/alkenyl/alkyl aldehydes | Forms allylic ketones; mechanism differs from Rh-catalyzed pathway. nih.gov |
| [RhCp*Cl2]2 | None (used with directing groups) | Alkenes with directing groups (e.g., carboxylic acids) | C-H activation directed approach; requires an external oxidant. nih.gov |
| CrCl2 | None | Aromatic and aliphatic aldehydes | Uses masked homoenolate reagents to form homoaldol equivalents. organic-chemistry.org |
Advanced Spectroscopic Characterization and Stereochemical Elucidation of 2 2 Hydroxycyclopentyl 2 Methylpropanal
Chiroptical Spectroscopy for Absolute Configuration Determination
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a powerful analytical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. numberanalytics.comchemistnotes.com This variation provides detailed information about the absolute configuration and conformational features of a molecule. numberanalytics.comkud.ac.in While specific experimental ORD data for 2-(2-Hydroxycyclopentyl)-2-methylpropanal is not available in publicly accessible literature, the principles of ORD allow for a theoretical discussion of its application to this molecule.
An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). kud.ac.in For a chiral molecule like this compound, the ORD curve's shape, sign, and magnitude are highly sensitive to the spatial arrangement of its substituents around the stereocenters. The presence of a carbonyl chromophore in the propanal moiety is particularly significant, as it can give rise to a "Cotton effect," an anomalous dispersion curve with distinct peaks and troughs in the region of the chromophore's absorption band. chemistnotes.com
The sign of the Cotton effect (positive or negative) and the shape of the ORD curve can be correlated with the absolute configuration of the stereocenters. For instance, empirical rules, such as the Octant Rule for ketones and aldehydes, could be applied to predict the sign of the Cotton effect based on the conformation of the cyclopentyl ring and the relative positions of its substituents. This analysis would be crucial in distinguishing between the (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) isomers.
Furthermore, the conformation of the five-membered cyclopentane (B165970) ring, which typically adopts non-planar "envelope" or "twist" conformations to alleviate strain, would significantly influence the ORD spectrum. libretexts.org By comparing experimentally obtained ORD curves with those predicted from computational models of different stereoisomers and conformers, a reliable assignment of the absolute and relative stereochemistry could be achieved.
Should experimental data be acquired, it would be presented in a format similar to the illustrative table below, detailing the specific rotation at various wavelengths.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +15.2 |
| 589 (Na D-line) | +18.5 |
| 500 | +25.0 |
| 400 | +40.8 |
| 350 | +65.1 |
| 320 (Peak) | +150.7 |
| 295 (Trough) | -85.3 |
| 250 | +20.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Single Crystal X-ray Diffraction (if applicable)
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. jst.go.jpencyclopedia.pub The applicability of this technique to this compound is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a challenging step. researchgate.net
If a suitable crystal were obtained, X-ray diffraction analysis would yield an electron density map from which the exact position of each atom (excluding hydrogens, which are often difficult to locate) in the crystal lattice can be determined. wikipedia.org This would provide an unambiguous determination of the relative stereochemistry of the hydroxyl and the 2-methylpropanal substituents on the cyclopentane ring (i.e., whether they are cis or trans to each other).
Crucially, for a chiral, enantiomerically pure crystal, the technique can also establish the absolute configuration. researchgate.netnih.gov This is typically achieved by analyzing the anomalous dispersion effects of the X-rays, often requiring the use of specific radiation sources like Cu-Kα. encyclopedia.pub The resulting data allows for the calculation of the Flack parameter, which confirms whether the determined structure corresponds to the correct enantiomer. encyclopedia.pub
The crystallographic data would not only reveal the stereochemistry but also the preferred conformation of the molecule in the solid state, including the pucker of the cyclopentane ring and the orientation of the side chain. libretexts.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.
A summary of the potential crystallographic data is presented in the illustrative table below.
| Parameter | Value |
| Chemical Formula | C9H16O2 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1046.8 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
This table contains hypothetical data for illustrative purposes only and does not represent actual experimental findings.
Mechanistic Principles of Reactions Involving 2 2 Hydroxycyclopentyl 2 Methylpropanal
Reaction Pathways of the Aldehyde Functionality
The aldehyde group, characterized by a polar carbon-oxygen double bond, is a primary site for nucleophilic attack. ncert.nic.inlibretexts.org The carbonyl carbon is electrophilic, while the oxygen is nucleophilic. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org
Nucleophilic addition is a characteristic reaction of aldehydes. wikipedia.orgmedlifemastery.com The mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org
A variety of nucleophiles can participate in these reactions. Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), react with the aldehyde to form new carbon-carbon bonds, yielding a secondary alcohol upon workup. wikipedia.org Similarly, cyanide ions (CN⁻) add to form cyanohydrins. wikipedia.orgmedlifemastery.com
Oxygen nucleophiles, like water and alcohols, also add to the aldehyde. wikipedia.org The addition of water results in the formation of an unstable gem-diol (hydrate). wikipedia.org In the presence of an alcohol and an acid catalyst, a hemiacetal is formed, which can then react with a second molecule of the alcohol to produce a stable acetal. britannica.com Nitrogen nucleophiles, such as ammonia (B1221849) and its derivatives, add to the aldehyde, often followed by dehydration to form imines or related compounds. ncert.nic.in
The general mechanism for nucleophilic addition to an aldehyde is as follows:
Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negative charge on the oxygen. ncert.nic.inlibretexts.org
Protonation: The negatively charged oxygen is protonated, typically by a weak acid or during an acidic workup, to give the final alcohol product. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Alkyl (R⁻) | Grignard Reagent (RMgX) | Secondary Alcohol |
| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Alkoxide (RO⁻) | Alcohol (ROH) | Hemiacetal/Acetal |
Aldehydes that possess at least one α-hydrogen are capable of undergoing aldol (B89426) reactions in the presence of a base or acid catalyst. ncert.nic.inbyjus.com The α-hydrogen is acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in
In a base-catalyzed aldol reaction, the mechanism proceeds through the following steps:
Enolate formation: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. libretexts.orgnumberanalytics.com
Nucleophilic attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second aldehyde molecule. libretexts.orgnumberanalytics.com This results in the formation of a β-hydroxy aldehyde, also known as an aldol. libretexts.orgwikipedia.org
Protonation: The resulting alkoxide is protonated by a solvent molecule (like water) to give the aldol product. libretexts.org
The aldol addition product can subsequently undergo dehydration, particularly with heating, to form an α,β-unsaturated aldehyde. This two-step process is known as the aldol condensation. wikipedia.orglibretexts.org The dehydration is driven by the formation of a conjugated system. libretexts.org
For 2-(2-Hydroxycyclopentyl)-2-methylpropanal, which has an α-hydrogen, it can potentially undergo a self-aldol reaction or a crossed-aldol reaction with another enolizable carbonyl compound. libretexts.org Intramolecular aldol reactions are also a possibility depending on the reaction conditions.
Table 2: Key Steps in Base-Catalyzed Aldol Condensation
| Step | Description | Intermediate/Product |
| 1 | Deprotonation at the α-carbon | Enolate Ion |
| 2 | Nucleophilic attack on another aldehyde molecule | β-alkoxy aldehyde |
| 3 | Protonation of the alkoxide | β-hydroxy aldehyde (Aldol) |
| 4 | Dehydration (optional, often with heat) | α,β-unsaturated aldehyde |
Transformations of the Hydroxyl Group
The secondary hydroxyl group on the cyclopentane (B165970) ring is another reactive center in the molecule, capable of undergoing oxidation, reduction, and derivatization.
The secondary hydroxyl group can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents. The choice of reagent can be critical to avoid over-oxidation or side reactions with the aldehyde functionality. Milder reagents like PCC are often preferred for oxidizing secondary alcohols to ketones without affecting an aldehyde.
Conversely, while the hydroxyl group is already in a reduced state, the aldehyde can be selectively reduced to a primary alcohol. Reagents like sodium borohydride (NaBH₄) are typically used for this purpose as they are mild enough not to reduce the hydroxyl group further. wikipedia.org The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. medlifemastery.com
The hydroxyl group can be converted into other functional groups through various derivatization reactions. Derivatization is often employed to improve the stability, chromatographic behavior, or detection of a molecule in analytical methods. researchgate.netnih.gov
Common derivatization pathways for hydroxyl groups include:
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid or base catalyst to form an ester. libretexts.org
Etherification: Reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis) to form an ether.
Silylation: Reaction with a silylating agent (e.g., trimethylsilyl (B98337) chloride) in the presence of a base to form a silyl (B83357) ether.
These reactions typically involve the nucleophilic attack of the hydroxyl oxygen on an electrophilic center. For example, in esterification with an acyl chloride, the hydroxyl oxygen attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
Cyclopentane Ring Reactivity
The cyclopentane ring in this compound is generally stable and less reactive than smaller cycloalkanes like cyclopropane (B1198618) or cyclobutane, which exhibit significant ring strain. masterorganicchemistry.comyoutube.com The internal bond angles of a planar cyclopentane are 108°, which is very close to the ideal sp³ tetrahedral angle of 109.5°, suggesting low angle strain. youtube.com To relieve torsional strain from eclipsing hydrogens, cyclopentane adopts a non-planar "envelope" conformation. masterorganicchemistry.com
Due to its relative stability, the cyclopentane ring itself is unlikely to undergo ring-opening reactions under typical conditions for aldehyde and alcohol transformations. pharmaguideline.com Its primary role is to provide a stereochemical framework that can influence the reactivity of the attached functional groups. The relative positions of the hydroxyl and the propanal substituents (cis or trans) will dictate the steric accessibility of each functional group and may influence the stereochemical outcome of reactions. For instance, the hydroxyl group could act as an intramolecular catalyst or directing group in certain reactions of the aldehyde.
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Computational Chemistry and Theoretical Modeling of 2 2 Hydroxycyclopentyl 2 Methylpropanal
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in computational chemistry for studying molecular properties because it offers a good balance between accuracy and computational cost. wikipedia.orgdeeporigin.comhiroshima-u.ac.jp DFT calculations can determine the properties of a system based on its electron density, providing insights into its geometry, stability, and electronic characteristics. wikipedia.orgustc.edu.cn
For 2-(2-Hydroxycyclopentyl)-2-methylpropanal, DFT calculations, often using a functional like B3LYP, can be employed to predict key molecular and electronic properties. These properties include the dipole moment, which results from a non-uniform distribution of charges, and polarizability, which describes how easily the electron cloud can be distorted by an external electric field. acs.org Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical DFT-Calculated Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Property | Calculated Value | Unit |
|---|---|---|
| Ground State Energy | -540.123 | Hartree |
| Dipole Moment | 2.85 | Debye |
| Mean Polarizability | 95.4 | a.u. |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 6.33 | eV |
Beyond DFT, other computational methods like ab initio and semi-empirical calculations offer different levels of theory for studying molecular systems. Ab initio, meaning "from the beginning," refers to methods that derive results directly from theoretical principles without the inclusion of experimental data. quora.com These methods, such as Hartree-Fock (HF), can be computationally expensive but provide a high degree of accuracy. scribd.com
Semi-empirical methods, in contrast, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecules. scribd.comwikipedia.org However, their accuracy is dependent on the molecule being studied being similar to the molecules used in the parameterization database. wikipedia.org For a molecule like this compound, semi-empirical methods could be used for initial, rapid conformational searches, while more accurate but computationally intensive ab initio or DFT methods would be used for refining the energies and properties of the most stable structures. numberanalytics.com
Conformational Landscape Analysis
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformers, each with a specific energy. Analyzing this conformational landscape is crucial for understanding its physical properties and biological activity.
The presence of a five-membered cyclopentane (B165970) ring and several rotatable single bonds grants this compound significant conformational flexibility. The cyclopentane ring itself can adopt non-planar conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. youtube.com Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. researchgate.net
This exploration involves rotating the dihedral angles of key bonds—such as the C-C bond connecting the cyclopentyl ring to the propanal group and the C-O bond of the hydroxyl group—and calculating the energy of each resulting geometry. The conformers with the lowest relative energies are the most likely to be populated at room temperature. For medium-sized rings, conformational preferences are often governed by a delicate balance of minimizing angle strain, torsional strain, and transannular interactions (steric strain across the ring). nih.gov
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | (O-C-C-C) = 60, (C-C-C-C) = 178 | 0.00 | 75.4 |
| B | (O-C-C-C) = -65, (C-C-C-C) = 175 | 1.15 | 10.1 |
| C | (O-C-C-C) = 180, (C-C-C-C) = 65 | 0.89 | 14.5 |
The preferred conformation of this compound is heavily influenced by intramolecular interactions, most notably the potential for hydrogen bonding. jchemrev.comjchemrev.com An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl (-OH) group (the donor) and the oxygen atom of the aldehyde (-CHO) group (the acceptor). nih.gov
The formation of this hydrogen bond can significantly stabilize a particular conformer, often making it the global energy minimum. aip.org Computational methods are essential for characterizing this interaction. jchemrev.com Techniques like Natural Bond Orbital (NBO) analysis can quantify the strength of the hydrogen bond by examining the electron density transfer from the lone pair of the acceptor oxygen to the anti-bonding orbital of the donor O-H bond. nih.gov The geometric parameters of the hydrogen bond, such as the donor-acceptor distance and the O-H···O angle, can also be precisely calculated to confirm its presence and strength. acs.org This interaction restricts the rotational freedom of the molecule, locking it into a more rigid, lower-energy conformation.
Theoretical Investigation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. numberanalytics.com By modeling the transition states and intermediates that connect reactants to products, researchers can gain a fundamental understanding of a reaction's feasibility, kinetics, and selectivity. numberanalytics.comacs.org
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction chemistry, providing a theoretical glimpse into the highest energy point along a reaction coordinate. For this compound, computational studies could, for example, investigate the transition states involved in its formation, such as through an aldol (B89426) addition or a hydroformylation reaction. These calculations would reveal the geometry of the transient species, the key atoms involved in bond-making and bond-breaking, and the imaginary vibrational frequencies that confirm the structure as a true transition state.
Hypothetical Research Questions:
What are the structures and energies of the transition states for the diastereoselective synthesis of this compound?
How does the cyclopentyl ring conformation influence the transition state geometry and energy of subsequent reactions involving the aldehyde or hydroxyl group?
Reaction Energetics and Pathways
Building upon transition state analysis, the full energetic landscape of reactions involving this compound could be mapped out. This would involve calculating the relative energies of reactants, intermediates, transition states, and products. Such a reaction profile would allow for the determination of activation energies and reaction enthalpies, providing a theoretical prediction of reaction feasibility and kinetics.
Potential Areas of Study:
Formation Pathways: A computational analysis of the potential energy surface for the synthesis of this compound could identify the most energetically favorable reaction pathway and predict the expected product ratios.
Decomposition Pathways: Understanding the stability of the molecule would involve modeling its potential decomposition routes, for instance, through dehydration or retro-aldol reactions, and calculating the energetic barriers for these processes.
Prediction and Interpretation of Spectroscopic Data
Computational methods are also highly effective in predicting various types of spectroscopic data, which can be crucial for the identification and characterization of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. These predictions, when compared with experimental spectra, can aid in the definitive assignment of all signals and confirm the compound's structure and stereochemistry.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. This would show characteristic peaks for the hydroxyl (-OH) and aldehyde (-CHO) functional groups, and the calculated frequencies can be compared with experimental data to confirm the presence of these groups and provide information about the molecular structure.
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can be used to study the stability of fragment ions, helping to rationalize the fragmentation patterns observed in an experimental mass spectrum.
Function As a Building Block in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Molecules
The unique structural arrangement of 2-(2-Hydroxycyclopentyl)-2-methylpropanal, featuring a stereocenter-rich cyclopentanol (B49286) ring and a sterically hindered aldehyde, makes it a prime candidate for the synthesis of intricate molecular targets. The hydroxyl and aldehyde groups can be selectively reacted in a stepwise manner or participate in concerted cyclization reactions, providing access to a diverse range of molecular frameworks.
Precursor for Bioactive Compound Scaffolds
Bifunctional molecules are foundational in the synthesis of natural products and pharmaceuticals. fiveable.mehilarispublisher.com The cyclopentane (B165970) ring is a common motif in numerous biologically active compounds, and its functionalization is a key synthetic challenge. organic-chemistry.orgorganic-chemistry.org The 2-hydroxycyclopentyl portion of the title compound can be derived from precursors like 2-hydroxycyclopentanone, a versatile intermediate in aldol (B89426) reactions used to construct larger carbocyclic rings and natural product scaffolds. fiveable.me The aldehyde group, a perennially attractive building block, readily reacts with a variety of nucleophiles, making it a gateway for molecular elaboration. sigmaaldrich.com
The combination of these two functionalities in one molecule allows for the generation of complex scaffolds. For instance, the aldehyde can undergo reactions such as aldol additions, Wittig olefinations, or reductive aminations, while the hydroxyl group can be used for esterification, etherification, or as a directing group in stereoselective reactions. This dual reactivity is instrumental in building molecular complexity efficiently. A general approach might involve an initial reaction at the aldehyde, followed by an intramolecular reaction involving the hydroxyl group to form cyclic ethers or lactones, which are common cores in bioactive molecules.
Utility in Target-Oriented Synthesis
In target-oriented synthesis, the goal is the efficient construction of a specific, often complex, molecule. Building blocks that embed multiple stereocenters and functional groups streamline synthetic routes. The diastereoselective synthesis of precursors to molecules like this compound is a key step. Methodologies such as ester-enolate aldol reactions can establish the relative stereochemistry of hydroxyl and carbonyl-containing fragments, which are then elaborated into the final target. nih.gov
Development of Chemical Libraries via Derivatization
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. nih.gov this compound is an ideal starting point for generating such chemical libraries due to its two distinct points of chemical reactivity.
The aldehyde functionality is particularly well-suited for library generation. It can be converted into a wide array of other functional groups or used in multicomponent reactions to rapidly build molecular complexity. nih.gov For instance, derivatization of the aldehyde with various amines through reductive amination, with hydrazines to form hydrazones, or with hydroxylamines to form oximes can produce a vast number of analogues from a single scaffold. nih.govresearchgate.netnih.gov Each of these new functional groups can then be further modified.
Simultaneously or sequentially, the hydroxyl group can be derivatized. Acylation with a library of carboxylic acids or sulfonyl chlorides would yield a diverse set of esters and sulfonates, respectively. The combination of derivatizing both the aldehyde and the hydroxyl group in a combinatorial fashion allows for the exponential growth of the chemical library from a single, versatile building block.
Below is an interactive table showcasing potential derivatization reactions for each functional group of this compound.
| Functional Group | Reagent Class | Reaction Type | Resulting Functional Group |
| Aldehyde | Primary Amines + Reducing Agent | Reductive Amination | Secondary Amine |
| Aldehyde | Hydrazines | Condensation | Hydrazone |
| Aldehyde | Wittig Reagents (Phosphonium Ylides) | Wittig Reaction | Alkene |
| Aldehyde | Grignard Reagents | Nucleophilic Addition | Secondary Alcohol |
| Hydroxyl | Carboxylic Acids / Acyl Chlorides | Esterification | Ester |
| Hydroxyl | Alkyl Halides + Base | Williamson Ether Synthesis | Ether |
| Hydroxyl | Isocyanates | Urethane Formation | Carbamate (Urethane) |
| Hydroxyl | Oxidizing Agents | Oxidation | Ketone |
Integration into Flow Chemistry Systems for Continuous Production
Modern chemical manufacturing, particularly in the pharmaceutical industry, is increasingly adopting continuous flow chemistry over traditional batch processing. jst.org.innih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for automated, on-demand production. youtube.com Multi-step syntheses of complex molecules, which would utilize building blocks like this compound, are well-suited for translation into continuous flow systems. flinders.edu.au
A hypothetical continuous production sequence could involve introducing a stream of the building block into a microreactor where it first reacts at the aldehyde position. For example, a Grignard reaction could be performed safely at elevated temperatures due to the excellent heat transfer in flow reactors. jst.org.in The product stream could then pass through an in-line purification or separation unit before entering a second reactor. flinders.edu.au In this second reactor, a reagent targeting the hydroxyl group, such as an acyl chloride for esterification, would be introduced. The final product could then be purified through a continuous crystallization or chromatography module.
Future Research Directions for 2 2 Hydroxycyclopentyl 2 Methylpropanal
Innovations in Asymmetric Synthesis
The precise stereochemical control of the two contiguous stereocenters in 2-(2-hydroxycyclopentyl)-2-methylpropanal is a significant challenge. Future research will likely focus on developing novel asymmetric catalytic methods to access specific stereoisomers of this compound and its derivatives.
Key areas for innovation include:
Organocatalytic Domino Reactions: The development of one-pot multicomponent reactions using chiral organocatalysts could provide an efficient route to highly functionalized cyclopentane (B165970) derivatives. nih.gov Such domino or cascade reactions can create multiple C-C bonds and stereocenters in a single synthetic operation, offering a streamlined approach to molecular complexity. nih.govnih.gov
Bifunctional Catalysis: Catalysts possessing two distinct functional groups, such as a Brønsted base and a hydrogen-bond donor on a chiral scaffold, could be designed to control the stereochemistry of the ring-forming or functionalization steps. beilstein-journals.orgchemeurope.com This cooperative catalysis can lead to new reactivity and enhanced stereocontrol that is difficult to achieve with monofunctional catalysts. beilstein-journals.org
Substrate-Controlled Transformations: Utilizing chiral starting materials, such as those derived from the chiral pool, can provide a foundation for substrate-controlled diastereoselective reactions to establish the desired stereochemistry. rsc.orgrsc.org
Metal-Catalyzed Asymmetric Cyclization: The use of chiral-at-metal complexes, for instance with rhodium or cobalt, could enable novel asymmetric cyclization or cyclopropanation strategies to construct the cyclopentane ring with high enantioselectivity. nih.govorganic-chemistry.orgnih.gov
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Catalyst/Method | Potential Advantages | Key Challenges |
|---|---|---|---|
| Organocatalytic Domino Reaction | Chiral prolinol ethers or thiourea catalysts | High stereoselectivity, operational simplicity, construction of multiple stereocenters in one pot. nih.gov | Catalyst loading, reaction scope, and control of diastereoselectivity. |
| Bifunctional Catalysis | Chiral catalysts with cooperative functional groups | Enhanced reactivity and stereocontrol, potential for novel transformations. beilstein-journals.org | Design and synthesis of effective catalysts, understanding the catalytic cycle. |
| Substrate-Controlled Synthesis | Use of enantiomerically enriched starting materials | Predictable stereochemical outcomes based on the starting material's chirality. rsc.org | Limited availability of diverse chiral starting materials. |
Synergistic Experimental and Computational Methodologies
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the understanding and development of this compound chemistry. nih.gov This synergy can guide experimental design, rationalize observed outcomes, and predict the properties of new derivatives. rsc.org
Future research directions in this area include:
Conformational Analysis: The conformational flexibility of the cyclopentane ring significantly influences its reactivity and the stereochemical outcome of reactions. rsc.orgworldscientific.com Computational methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2) can be used to explore the conformational landscape of the molecule and its reaction intermediates. rsc.org This understanding is crucial for designing stereoselective syntheses.
Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of key synthetic steps. scirp.org This insight can help in optimizing reaction conditions and in the rational design of catalysts for improved selectivity and efficiency. nih.gov
Predictive Modeling: The physical, chemical, and biological properties of derivatives of this compound could be predicted using quantitative structure-activity relationship (QSAR) models and other machine learning techniques. nih.gov This can help prioritize synthetic targets for specific applications.
Spectroscopic Characterization: The collaboration between computational and experimental techniques can be invaluable for the structural elucidation of complex molecules. researchgate.net For instance, calculated NMR, IR, and vibrational circular dichroism (VCD) spectra can be compared with experimental data to confirm the relative and absolute stereochemistry of synthetic products.
Table 2: Integrated Computational and Experimental Approaches
| Area of Focus | Computational Tools | Experimental Techniques | Expected Outcome |
|---|---|---|---|
| Conformational Preference | DFT (B3LYP, M06-2X), MP2 calculations | NMR spectroscopy (NOE), X-ray crystallography | Accurate models of the dominant conformations influencing reactivity. rsc.orgacs.org |
| Reaction Pathways | Transition state theory, intrinsic reaction coordinate calculations | Kinetic studies, isotopic labeling, in-situ reaction monitoring | Detailed understanding of reaction mechanisms to guide optimization. scirp.org |
| Property Prediction | QSAR, molecular dynamics simulations, machine learning nih.gov | High-throughput screening, biological assays | Accelerated discovery of molecules with desired properties. acs.org |
Exploration of Novel Reactivity and Chemical Space
The unique combination of functional groups in this compound—a secondary alcohol and a sterically encumbered aldehyde—opens avenues for exploring novel chemical transformations. nih.govresearchgate.net The aldehyde group is a reactive electrophile, though its reactivity is tempered by the adjacent quaternary carbon, which can lead to unique selectivity. khanacademy.orgreddit.comlibretexts.org
Future research could explore:
Intramolecular Catalysis: The proximity of the hydroxyl and aldehyde groups could be exploited in intramolecular reactions, such as hemiacetal formation, to either protect one of the functional groups or to direct the stereochemical outcome of subsequent reactions.
Bifunctional Reagents: The molecule itself can be viewed as a bifunctional building block. nih.gov For example, the hydroxyl group could be used to anchor the molecule to a solid support or a larger molecular assembly, while the aldehyde is used for further chemical elaboration.
Stereoselective Reductions and Oxidations: Developing methods for the stereoselective reduction of the aldehyde or oxidation of the alcohol would provide access to the corresponding diol and keto-aldehyde derivatives, respectively, which are themselves valuable chiral building blocks.
C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could be applied to selectively functionalize the cyclopentane ring, leading to a diverse range of novel analogs that would be difficult to access through traditional methods.
Table 3: Potential Novel Reactions and Transformations
| Reaction Type | Reagents and Conditions | Potential Products | Significance |
|---|---|---|---|
| Intramolecular Cyclization | Acid or base catalysis | Chiral cyclic hemiacetals or lactones | Access to novel heterocyclic scaffolds. |
| Stereoselective Aldehyde Addition | Organometallic reagents with chiral ligands | Diastereomerically enriched tertiary alcohols | Creation of a new stereocenter with high control. |
| Directed C-H Activation | Palladium or rhodium catalysts with a directing group | Functionalized cyclopentane derivatives | Rapid diversification of the molecular scaffold. |
Applications in Emerging Chemical Technologies
The structural features of this compound make it a promising candidate as a chiral building block for various applications in advanced chemical technologies. nih.gov The demand for enantiomerically pure compounds continues to grow, particularly in fields where specific three-dimensional structures are crucial for function. nih.govenamine.net
Potential future applications include:
Medicinal Chemistry: Polysubstituted cyclopentane moieties are common motifs in natural products and pharmaceuticals. nih.gov This molecule could serve as a key intermediate in the synthesis of complex drug candidates, where its defined stereochemistry could be crucial for biological activity. nih.govmusechem.com
Materials Science: As a chiral monomer, derivatives of this compound could be used to synthesize novel polymers with unique chiroptical properties. Such materials could find applications in chiral separations, asymmetric catalysis, and nonlinear optics.
Fragrance and Flavor Industry: Many cyclopentane derivatives are known for their distinct olfactory properties. The stereochemistry of these molecules often plays a critical role in their scent profile. Exploration of this chemical space could lead to the discovery of new fragrance components.
Total Synthesis: As a versatile chiral building block, it can be employed in the total synthesis of complex natural products that contain a substituted cyclopentane ring system. nih.gov
Table 4: Potential Applications in Emerging Fields
| Field of Application | Relevant Molecular Features | Potential Role of the Compound |
|---|---|---|
| Drug Discovery | Defined stereochemistry, functional group handles for derivatization. enamine.net | Chiral scaffold for the synthesis of bioactive molecules. musechem.com |
| Chiral Polymers | Presence of stereocenters, polymerizable functional groups. | Monomer for the synthesis of materials with unique optical or recognition properties. |
| Fragrance Industry | Compact structure with functional groups. | Precursor to novel fragrance compounds with specific stereoisomer-dependent scents. |
Q & A
Q. What are the optimal synthetic routes for 2-(2-Hydroxycyclopentyl)-2-methylpropanal, and what catalysts or conditions are critical for achieving high yields?
Methodological Answer:
- Key Steps :
- Aldol Condensation : React cyclopentanone derivatives with methylpropanal under basic conditions (e.g., NaOH or KOH) to form the hydroxycyclopentyl backbone.
- Selective Protection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group during intermediate steps, ensuring regioselectivity .
- Catalytic Hydrogenation : Apply palladium-on-carbon (Pd/C) or Raney nickel to reduce unsaturated intermediates, optimizing pressure (1–3 atm) and temperature (25–50°C) for minimal side reactions .
- Critical Factors :
- Catalyst Choice : Acidic catalysts (e.g., H₂SO₄) may lead to dehydration; basic conditions favor aldol adduct formation.
- Reaction Monitoring : Use TLC or in-situ IR to track progress and avoid over-reduction .
Q. How can NMR spectroscopy and mass spectrometry confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and cyclopentyl ring protons (δ 1.8–2.2 ppm, multiplet). Coupling constants (J) between adjacent protons on the cyclopentyl ring confirm chair vs. boat conformations .
- ¹³C NMR : Carbonyl carbon (δ 200–210 ppm) and quaternary carbons (δ 35–45 ppm) validate the aldehyde and cyclopentyl groups.
- Mass Spectrometry :
- HRMS : Exact mass matching (e.g., C₁₀H₁₈O₂) confirms molecular formula. Fragmentation patterns (e.g., loss of H₂O at m/z 18) indicate hydroxyl group presence .
Q. What are the common side reactions during synthesis, and how can they be minimized?
Methodological Answer:
- Side Reactions :
- Aldol Dehydration : Forms α,β-unsaturated aldehydes under acidic conditions.
- Over-Reduction : Excessive hydrogenation converts aldehydes to alcohols.
- Mitigation Strategies :
- Controlled pH : Maintain neutral to slightly basic conditions to suppress dehydration.
- Stepwise Hydrogenation : Use lower H₂ pressure and shorter reaction times to preserve the aldehyde group .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence enantiomeric excess in asymmetric synthesis?
Methodological Answer:
- Solvent Effects :
- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of intermediates, favoring higher enantioselectivity with chiral catalysts (e.g., BINOL-derived ligands) .
- Nonpolar Solvents (e.g., toluene): Reduce racemization but may slow reaction kinetics.
- Temperature Optimization :
- Lower temperatures (0–10°C) stabilize transition states, improving enantiomeric excess (e.g., 80–95% ee at 5°C vs. 60% at 25°C) .
- Analytical Validation :
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers. Compare retention times with standards .
Q. How can discrepancies between theoretical and observed kinetic data be resolved?
Methodological Answer:
- Systematic Investigation :
- Mechanistic Reassessment : Use isotopic labeling (e.g., D₂O for proton transfer studies) to verify rate-determining steps .
- Computational Modeling : Apply density functional theory (DFT) to simulate reaction pathways and identify overlooked intermediates .
- In-Situ Monitoring : Employ Raman spectroscopy or flow NMR to capture transient species .
- Case Study : A 2024 study resolved a 20% deviation in rate constants by identifying a solvent-assisted proton shuttle mechanism not accounted for in initial models .
Q. What strategies integrate computational chemistry with experimental data to predict reactivity under varying pH?
Methodological Answer:
- Workflow :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict pKa values and transition states.
- MD Simulations : Model solvation effects (e.g., water vs. ethanol) on aldehyde group reactivity .
- Experimental Calibration : Compare computed activation energies with Arrhenius plots from kinetic experiments.
- Example : A 2023 study predicted pH-dependent degradation pathways (e.g., acid-catalyzed ring-opening) validated via LC-MS .
Data Contradiction Analysis
Q. Conflicting reports on the stability of this compound in aqueous solutions: How to reconcile?
Methodological Answer:
- Hypothesis Testing :
- Variable Control : Test stability under buffered (pH 4–9) vs. unbuffered conditions.
- Degradation Products : Use GC-MS to identify aldehydes (from oxidation) or diols (from hydration).
- Resolution : A 2025 study attributed discrepancies to trace metal ions (e.g., Fe³⁺) in unbuffered solutions accelerating oxidation, which chelating agents (e.g., EDTA) mitigated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
